(2-(Chloromethyl)phenyl)(phenyl)methanone

photochemistry photoenolization ortho-substituted benzophenone

(2-(Chloromethyl)phenyl)(phenyl)methanone (CAS 20878-43-7) is an ortho‑substituted chloromethyl benzophenone derivative with molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g mol⁻¹. It belongs to the haloalkyl benzophenone class, characterised by the presence of a reactive benzylic chloride at the 2‑position of one aromatic ring.

Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
Cat. No. B12826028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Chloromethyl)phenyl)(phenyl)methanone
Molecular FormulaC14H11ClO
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CCl
InChIInChI=1S/C14H11ClO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyZSOXNXDUYPYGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Chloromethyl)phenyl)(phenyl)methanone Procurement Specifications & Structural Identity


(2-(Chloromethyl)phenyl)(phenyl)methanone (CAS 20878-43-7) is an ortho‑substituted chloromethyl benzophenone derivative with molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g mol⁻¹ [1]. It belongs to the haloalkyl benzophenone class, characterised by the presence of a reactive benzylic chloride at the 2‑position of one aromatic ring. This structural feature renders it a versatile electrophilic building block for nucleophilic displacement reactions, distinguishing it from simple benzophenone or methyl‑substituted analogues [2]. The compound is primarily employed as a synthetic intermediate in pharmaceutical manufacturing and as a precursor for photoactive derivatives.

Why Generic Benzophenone Alternatives Cannot Replace (2-(Chloromethyl)phenyl)(phenyl)methanone


Simple benzophenone or para‑substituted chloromethyl isomers cannot substitute the ortho‑chloromethyl derivative because the position of the chloromethyl group dictates both the reactivity profile and the photophysical behaviour. Ortho‑substitution introduces steric constraints that modulate the rate of nucleophilic displacement and, critically, suppresses the photoenolization pathway that is accessible to ortho‑alkylbenzophenones [1]. In contrast, the 4‑chloromethyl isomer (CAS 42728-62-1) exhibits different reactivity in solvolytic and photochemical reactions, while the meta isomer is rarely employed due to unfavourable electronic effects [2]. Therefore, interchanging in‑class compounds without considering the positional isomerism directly compromises synthetic yield, regioselectivity, and photochemical performance.

Quantitative Differentiation of (2-(Chloromethyl)phenyl)(phenyl)methanone Against Closest Analogs


Photoenolization Quantum Yield: Ortho‑Chloromethyl vs. Ortho‑Methyl and Ortho‑Isopropyl Benzophenones

Ortho‑alkylbenzophenones bearing a hydrogen atom at the α‑carbon (e.g., 2‑methylbenzophenone, 2‑isopropylbenzophenone) undergo efficient photoenolization via triplet‑state hydrogen abstraction. The quantum yield for enol formation in 2‑methylbenzophenone has been reported to be ~0.5 under laser flash photolysis conditions [1]. In contrast, (2-(chloromethyl)phenyl)(phenyl)methanone possesses no α‑hydrogen; the chloromethyl group eliminates the possibility of intramolecular hydrogen abstraction. Consequently, the photoenolization quantum yield for this compound is effectively zero under the same photolytic conditions. This represents a qualitative and quantitative divergence in photochemical fate relative to its closest structural analogues.

photochemistry photoenolization ortho-substituted benzophenone

Triplet‑State Hydrogen Abstraction Ability: Ortho‑Chloro vs. Meta‑ and Para‑Chloro Substitution in Benzophenone

A time‑resolved resonance Raman study demonstrated that 2‑chlorobenzophenone exhibits markedly reduced hydrogen‑abstraction ability from 2‑propanol compared to the parent benzophenone and its 3‑ and 4‑chloro isomers [1]. The 2‑chloro derivative forms the diphenylketyl radical with substantially lower efficiency, attributed to an unusual ortho‑electronic effect. While this comparative data is for a chloro substituent rather than chloromethyl, the electronic influence of the ortho‑halogen is expected to extend to the chloromethyl analogue, predicting a similarly attenuated triplet reactivity profile relative to para‑substituted chloromethylbenzophenones.

photoreduction triplet reactivity substituent position effect

Synthetic Utility in Nefopam Manufacture: Yield and Process Advantages over Alternative Intermediates

In the patented synthesis of the analgesic nefopam, (2-(chloromethyl)phenyl)(phenyl)methanone is reacted with 2‑methylaminoethanol to form the key benzhydrol intermediate. The use of the ortho‑chloromethyl isomer is essential because the subsequent cyclisation to the benzoxazocine ring proceeds with high regioselectivity only when the chloromethyl group is positioned ortho to the benzoyl moiety [1]. Alternative halogenated benzophenones (e.g., 4‑chloromethyl or bromomethyl analogues) lead to lower yields and require additional purification steps. While exact comparative yields are proprietary, the patent establishes that the ortho isomer enables a shorter synthetic sequence and superior overall yield for the final active pharmaceutical ingredient.

pharmaceutical synthesis nefopam nucleophilic displacement

Physicochemical Property Differentiation: Ortho vs. Para Chloromethylbenzophenone

The ortho isomer displays a lower boiling point and different solubility profile compared to the para isomer. The 2‑chloromethyl derivative boils at approximately 357–360 °C at 760 mmHg, whereas the 4‑chloromethyl analogue (CAS 42728-62-1) has a reported boiling point of 366.2 °C . This 6–9 °C difference in boiling point, while modest, reflects the increased steric crowding around the carbonyl group in the ortho isomer, which weakens intermolecular dipole–dipole interactions. Such differences become practically relevant during fractional distillation purification and in selecting solvent systems for recrystallisation.

physicochemical properties isomer comparison boiling point

Optimal Deployment Scenarios for (2-(Chloromethyl)phenyl)(phenyl)methanone Based on Verified Differentiation


Pharmaceutical Intermediate for Nefopam and Related Benzoxazocine Analgesics

The ortho‑chloromethyl group is indispensable for the regioselective construction of the benzoxazocine skeleton found in nefopam. The synthetic sequence described in EP 0033585 B1 proceeds via nucleophilic displacement with 2‑methylaminoethanol, followed by NaBH₄ reduction and cyclisation. Only the ortho isomer provides the correct geometry for ring closure without requiring additional directing groups or protecting strategies [1].

Photostable Benzophenone Scaffold for UV‑Curable Formulations

Unlike ortho‑alkylbenzophenones that undergo parasitic photoenolization, (2-(chloromethyl)phenyl)(phenyl)methanone remains photochemically inert under UV irradiation because it lacks the α‑hydrogen required for intramolecular hydrogen abstraction [1]. This makes it a superior platform for designing Type II photoinitiators where competitive enolization must be suppressed.

Electrophilic Warhead for Covalent Probe Discovery

The benzylic chloride at the ortho position offers a reactive electrophilic centre with steric modulation from the adjacent benzophenone moiety. This steric environment can be exploited to tune the reactivity toward biological nucleophiles (e.g., cysteine thiols) in fragment‑based drug discovery, providing a reactivity profile distinct from para‑halomethyl analogues.

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